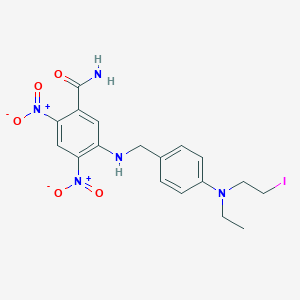
2,4-Dinitro-5-((p-(ethyl(2-iodoethyl)amino)benzyl)amino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitro-5-((p-(ethyl(2-iodoethyl)amino)benzyl)amino)benzamide is a complex organic compound characterized by its unique structure, which includes nitro groups, an ethylamino group, and an iodoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-5-((p-(ethyl(2-iodoethyl)amino)benzyl)amino)benzamide typically involves multiple steps, including nitration, amination, and iodination reactions. The process begins with the nitration of a benzene derivative to introduce nitro groups at the 2 and 4 positions. This is followed by the introduction of an ethylamino group through a substitution reaction. Finally, the iodination of the ethyl group is carried out to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would typically include careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dinitro-5-((p-(ethyl(2-iodoethyl)amino)benzyl)amino)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds where the iodoethyl group is replaced by other functional groups.
Applications De Recherche Scientifique
2,4-Dinitro-5-((p-(ethyl(2-iodoethyl)amino)benzyl)amino)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a radiolabeled compound for imaging studies.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Dinitro-5-((p-(ethyl(2-iodoethyl)amino)benzyl)amino)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the iodoethyl group can facilitate binding to specific sites within biological systems. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitroaniline: Similar structure but lacks the ethylamino and iodoethyl groups.
5-Iodo-2,4-dinitrobenzamide: Similar structure but lacks the ethylamino group.
2,4-Dinitro-5-aminobenzamide: Similar structure but lacks the iodoethyl group.
Uniqueness
2,4-Dinitro-5-((p-(ethyl(2-iodoethyl)amino)benzyl)amino)benzamide is unique due to the presence of both the ethylamino and iodoethyl groups, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wider range of reactions and interactions compared to its similar counterparts.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
32869-06-0 |
|---|---|
Formule moléculaire |
C18H20IN5O5 |
Poids moléculaire |
513.3 g/mol |
Nom IUPAC |
5-[[4-[ethyl(2-iodoethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide |
InChI |
InChI=1S/C18H20IN5O5/c1-2-22(8-7-19)13-5-3-12(4-6-13)11-21-15-9-14(18(20)25)16(23(26)27)10-17(15)24(28)29/h3-6,9-10,21H,2,7-8,11H2,1H3,(H2,20,25) |
Clé InChI |
ZGEDRYNLSZDOHJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCI)C1=CC=C(C=C1)CNC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


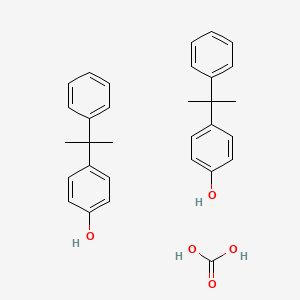

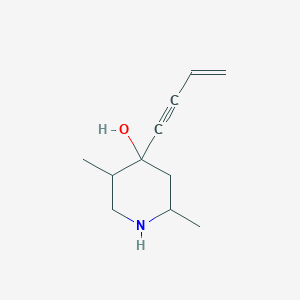

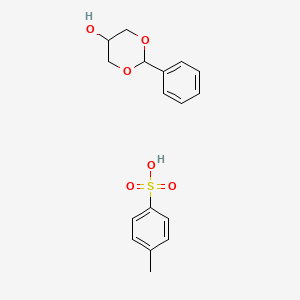
![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
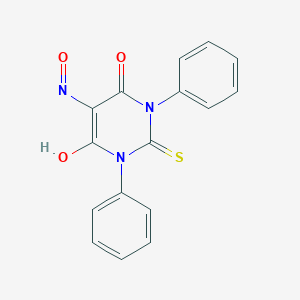
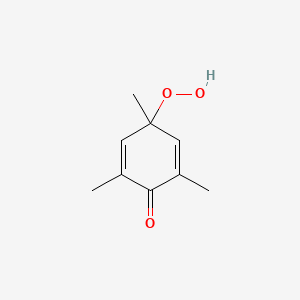

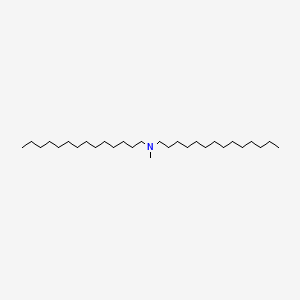
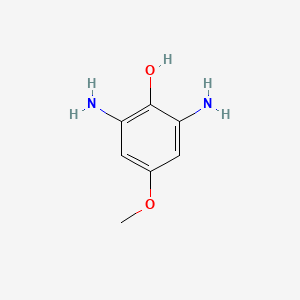
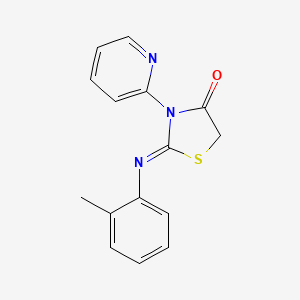
![Bicyclo[6.2.0]deca-2,4,6-triene](/img/structure/B14674434.png)
